Cas no 959616-64-9 (methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate)

Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate is a fluorinated pyridine derivative with a versatile structure, serving as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifunctional design—incorporating chloro, fluoro, and methoxy substituents—enhances reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The ester group provides a handle for further derivatization, facilitating the construction of complex heterocyclic frameworks. This compound exhibits high purity and stability under standard conditions, making it suitable for precision applications in medicinal chemistry and crop protection research. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate structure
959616-64-9 structure
Product Name:methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
CAS No:959616-64-9
MF:C8H7ClFNO3
MW:219.597484827042
MDL:MFCD12025844
CID:1031852
Update Time:2025-06-08

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-5-fluoro-6-methoxynicotinate
    • Methyl 2-chloro-5-fluoro-6-methoxynicotite
    • methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
    • C8H7ClFNO3
    • KGWMUWXJNVKKCF-UHFFFAOYSA-N
    • METHYL 2-CHLORO-5-FLUORO-6-METHOXY-PYRIDINE-3-CARBOXYLATE
    • SBB095839
    • FCH1409249
    • OR43597
    • PB34678
    • AX8200911
    • ST24030948
    • Z5414
    • methyl 2-chloro-5-fluoro-6-methoxynicotinate, Aldrich
    • MDL: MFCD12025844
    • Inchi: 1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3
    • InChI Key: KGWMUWXJNVKKCF-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(OC)=C(F)C=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Topological Polar Surface Area: 48.4

Experimental Properties

  • Melting Point: 66-68°

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Security Information

  • HazardClass:IRRITANT

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methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 40 min, rt
Reference
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Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt
Reference
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Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt → 60 °C; cooled
1.2 Reagents: Water
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Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  0 °C; 15 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C
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methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Raw materials

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Preparation Products

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:959616-64-9)methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
Order Number:A858744
Stock Status:in Stock
Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):203.0/488.0
Email:sales@amadischem.com

Additional information on methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate

Methyl 2-Chloro-5-Fluoro-6-Methoxypyridine-3-Carboxylate (CAS No. 959616-64-9): An Overview

Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate (CAS No. 959616-64-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chloro, fluoro, and methoxy substituents on a pyridine ring, exhibits a range of biological activities that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate is defined by its molecular formula, C10H8ClFNO3. The presence of the chloro and fluoro substituents imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The methoxy group further enhances the lipophilicity and stability of the compound, making it suitable for a variety of applications in drug discovery and development.

In recent years, there has been a growing interest in the use of methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate as a building block for the synthesis of novel drugs. One notable application is in the development of anti-inflammatory agents. Studies have shown that derivatives of this compound can effectively inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for the treatment of inflammatory diseases such as arthritis and asthma.

Another area where methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate has shown promise is in the field of oncology. Research has demonstrated that certain derivatives of this compound exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways that are involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

Beyond its pharmaceutical applications, methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate is also used in the synthesis of agrochemicals. Its ability to act as a ligand in metal complexes has led to its use in the development of herbicides and fungicides. These compounds are designed to be highly selective and environmentally friendly, minimizing their impact on non-target organisms and ecosystems.

The synthesis of methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate typically involves multi-step reactions that include halogenation, methylation, and esterification processes. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate (CAS No. 959616-64-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique chemical structure and biological properties make it an important intermediate in the synthesis of novel drugs and agrochemicals. As research in these fields continues to advance, the importance of this compound is likely to grow, opening up new avenues for innovation and discovery.

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Amadis Chemical Company Limited
(CAS:959616-64-9)methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate
A858744
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):203.0/488.0
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